Cas no 1709-26-8 (Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester)

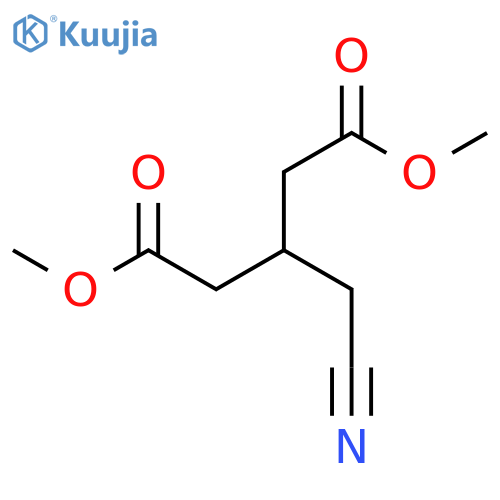

1709-26-8 structure

商品名:Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester

Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester 化学的及び物理的性質

名前と識別子

-

- Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester

- dimethyl 3-(cyanomethyl)pentanedioate

- BS-25096

- 1709-26-8

- 3-cyanomethyl-pentanedioic acid dimethyl ester

- QFNGGPKUZJTFBS-UHFFFAOYSA-N

- SCHEMBL1762805

- 1,5-DIMETHYL 3-(CYANOMETHYL)PENTANEDIOATE

- DTXSID60733201

- Dimethyl3-(cyanomethyl)pentanedioate

-

- インチ: InChI=1S/C9H13NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h7H,3,5-6H2,1-2H3

- InChIKey: QFNGGPKUZJTFBS-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CC(CC#N)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 199.08449

- どういたいしつりょう: 199.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 76.4Ų

じっけんとくせい

- PSA: 76.39

Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344245-1g |

1,5-Dimethyl 3-(cyanomethyl)pentanedioate |

1709-26-8 | 95%+ | 1g |

$286 | 2023-02-02 | |

| Chemenu | CM344245-5g |

1,5-Dimethyl 3-(cyanomethyl)pentanedioate |

1709-26-8 | 95%+ | 5g |

$1029 | 2023-02-02 | |

| 1PlusChem | 1P0078M5-1g |

Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester |

1709-26-8 | 95% | 1g |

$239.00 | 2025-02-21 | |

| A2B Chem LLC | AD36957-1g |

1,5-Dimethyl 3-(cyanomethyl)pentanedioate |

1709-26-8 | 95% | 1g |

$228.00 | 2024-04-20 | |

| 1PlusChem | 1P0078M5-5g |

Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester |

1709-26-8 | 95% | 5g |

$841.00 | 2025-02-21 | |

| A2B Chem LLC | AD36957-5g |

1,5-Dimethyl 3-(cyanomethyl)pentanedioate |

1709-26-8 | 95% | 5g |

$793.00 | 2024-04-20 |

Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1709-26-8 (Pentanedioic acid, 3-(cyanomethyl)-, dimethyl ester) 関連製品

- 3009-88-9(Pentanoic acid,5-cyano-, methyl ester)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬